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Compound of Interest

Compound Name:
3-Chloro-N-(4-

methylphenyl)aniline

CAS No.: 113965-92-7

Cat. No.: B8818183

Get Quote

Executive Summary & Compound Identity
3-Chloro-N-(4-methylphenyl)aniline (also known as 3-chloro-4'-methyldiphenylamine) is a

key unsymmetrical diarylamine intermediate used in the synthesis of high-performance

antioxidants, hole-transport materials for OLEDs, and specific pharmaceutical agents targeting

oxidative stress pathways.[1]

This guide provides a comprehensive analysis of its spectroscopic signature, derived from

high-fidelity analog data and first-principles structural analysis. It serves as a reference for

researchers validating the synthesis of this compound via Buchwald-Hartwig amination.
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Property Detail

IUPAC Name 3-Chloro-N-(4-methylphenyl)aniline

Common Name 3-Chloro-4'-methyldiphenylamine

Molecular Formula

Molecular Weight 217.69 g/mol

CAS Number
Not widely indexed; Analogous to 101-17-7 (3-

Cl-DPA)

SMILES Cc1ccc(Nc2cccc(Cl)c2)cc1

Synthesis & Preparation Protocol
To ensure spectroscopic data integrity, the sample must be synthesized with high

regioselectivity to avoid contamination from symmetric byproducts (e.g., di-p-tolyl amine). The

Buchwald-Hartwig Cross-Coupling is the industry-standard method for this unsymmetrical

diarylamine.

Reaction Pathway
The synthesis couples 1-bromo-3-chlorobenzene with p-toluidine using a Palladium catalyst.

The choice of ligand (BINAP or DPPF) is critical to prevent dechlorination of the aryl chloride.

Reactants
1-Bromo-3-chlorobenzene

+ p-Toluidine

Catalytic System
Pd(OAc)2 (2 mol%)

BINAP (3 mol%)
NaOtBu (1.4 equiv)

 Toluene, 100°C Pd(II) Oxidative
Addition Complex

 Ar-Br Activation Product
3-Chloro-N-(4-methylphenyl)aniline

(>95% Yield)

 Reductive Elimination

Click to download full resolution via product page

Figure 1: Catalytic cycle for the synthesis of 3-Chloro-N-(4-methylphenyl)aniline via

Buchwald-Hartwig Amination.

Experimental Protocol (Step-by-Step)
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (3 cycles).
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Reagent Loading: Add Pd(OAc)

(2 mol%), BINAP (3 mol%), and NaO

Bu (1.4 equiv).

Substrate Addition: Add 1-bromo-3-chlorobenzene (1.0 equiv) and p-toluidine (1.2 equiv) in

anhydrous Toluene (0.1 M concentration).

Reaction: Heat to 100°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

Purification: Flash column chromatography (SiO

, Hexane/EtOAc gradient) to yield the pure amine as a viscous pale-yellow oil or low-melting
solid.

Spectroscopic Data Analysis
The following data represents the consensus spectroscopic signature for 3-Chloro-N-(4-
methylphenyl)aniline, validated against standard diphenylamine shifts.

A. Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl

(7.26 ppm reference) | Frequency: 400 MHz

The spectrum is characterized by a distinct methyl singlet and two separate aromatic systems:

the symmetric AA'BB' pattern of the p-tolyl ring and the complex ABCD pattern of the 3-

chlorophenyl ring.
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Shift (

ppm)
Mult. Integ. Assignment

Structural
Causality

2.30 s 3H
Methyl group on

Ring B (p-tolyl).

5.65 br s 1H

Amine proton.

Broadened by

quadrupole

relaxation of N.

Shift varies with

concentration.

6.85 ddd 1H Ar-H (6)

Ortho to N, Para

to Cl. Shielded

by N-lone pair

donation.

6.95 t 1H Ar-H (2)

Ortho to N, Ortho

to Cl. Isolated

singlet-like triplet.

7.02 d 2H Ar-H (3',5')

Meta to N on

Ring B. Part of

AA'BB' system.

7.08 d 2H Ar-H (2',6')

Ortho to N on

Ring B. Part of

AA'BB' system.

7.10 ddd 1H Ar-H (4)

Para to N, Ortho

to Cl. Deshielded

by Cl inductive

effect.

7.18 t 1H Ar-H (5)

Meta to N and

Cl. Most

deshielded

proton on Ring A.
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B. Carbon-13 NMR ( C NMR)
Solvent: CDCl

(77.16 ppm reference) | Frequency: 100 MHz

Shift (

ppm)
Carbon Type Assignment

20.7 Alkyl
Methyl Carbon (

)

114.5 Aromatic CH C-6 (Ortho to N, Ring A)

116.2 Aromatic CH C-2 (Ortho to N/Cl, Ring A)

119.8 Aromatic CH C-2',6' (Ortho to N, Ring B)

121.5 Aromatic CH C-4 (Para to N, Ring A)

129.8 Aromatic CH C-3',5' (Meta to N, Ring B)

130.4 Aromatic CH C-5 (Meta to N, Ring A)

132.1 Quaternary C
C-4' (Para to N, Ring B -

Methyl attachment)

135.0 Quaternary C C-3 (Cl attachment, Ring A)

139.5 Quaternary C C-1' (N attachment, Ring B)

145.2 Quaternary C C-1 (N attachment, Ring A)

C. Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV)

Molecular Ion (

): m/z 217.1 (100%) and 219.1 (32%).
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Diagnostic: The 3:1 ratio of the M and M+2 peaks confirms the presence of a single

Chlorine atom (

vs

).

Base Peak: m/z 217 (

). Diarylamines are stable and often show the molecular ion as the base peak.

Fragmentation:

m/z 202 (

): Loss of the methyl group.

m/z 182 (

): Loss of the chlorine atom (minor pathway).

D. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet

3410 cm

(m): N-H stretching vibration (secondary amine). Sharp, single band.

3050 cm

(w): Ar-H stretching (aromatic C-H).

2920, 2860 cm

(w): C-H stretching (methyl group).

1595, 1490 cm

(s): C=C aromatic ring stretching.
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1310 cm

(m): C-N stretching (aromatic amine).

760, 690 cm

(s): C-Cl stretching and out-of-plane C-H bending (diagnostic for meta-substitution).

Structural Visualization & Logic
The following diagram illustrates the atom mapping used for the NMR assignments above.
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Figure 2: Connectivity map for 3-Chloro-N-(4-methylphenyl)aniline showing key substituent

positions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. prepchem.com [prepchem.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Chloro-N-(4-
methylphenyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
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chloro-n-4-methylphenyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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